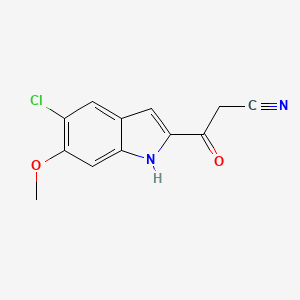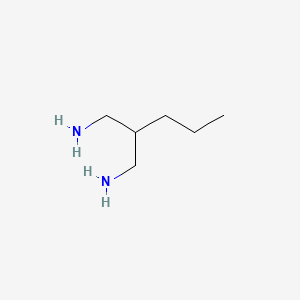
2-Propylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpropane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a type of diamine, which means it contains two amine groups (-NH2) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-propylpropane-1,3-diol with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the diamine.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes. For example, one method includes the reaction of acrylonitrile with excess ammonia to form 2-aminopropionitrile, which is then hydrogenated to yield the desired diamine .
Chemical Reactions Analysis
Types of Reactions
2-Propylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated diamines.
Scientific Research Applications
2-Propylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Propylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: Another diamine with a similar structure but without the propyl substituent.
1,2-Diaminopropane: An isomer with amine groups on adjacent carbon atoms.
1,4-Diaminobutane: A longer-chain diamine with similar chemical properties.
Uniqueness
2-Propylpropane-1,3-diamine is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
2-propylpropane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(4-7)5-8/h6H,2-5,7-8H2,1H3 |
InChI Key |
HSLUUDBZCZUDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


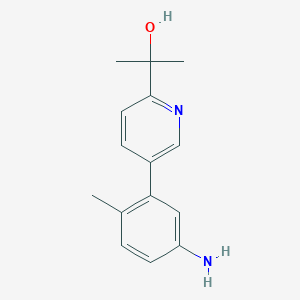
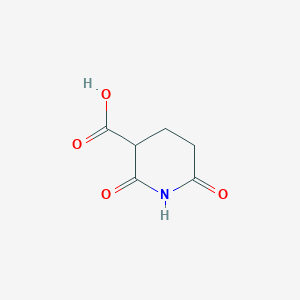
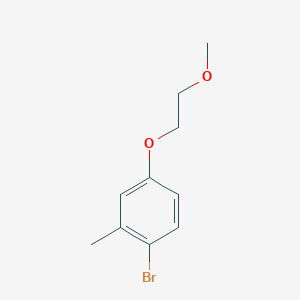
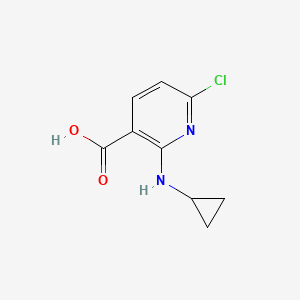


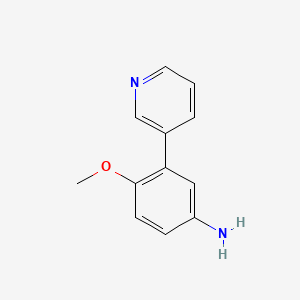
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
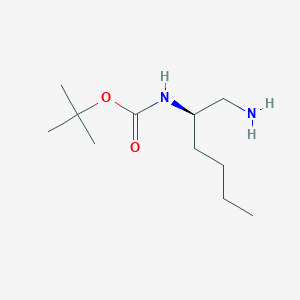
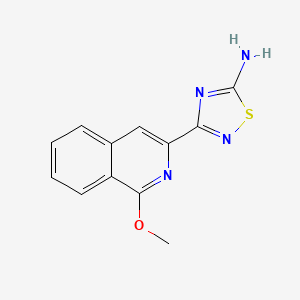
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
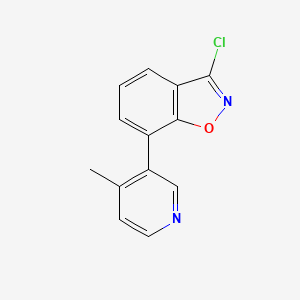
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
